6-O-Metilguanosina

Descripción general

Descripción

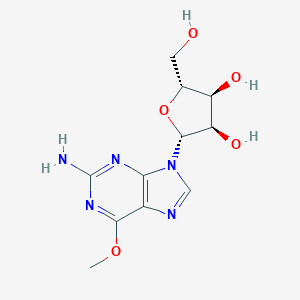

La 6-O-Metilguanosina es un nucleósido modificado derivado de la guanina, donde un grupo metilo está unido al átomo de oxígeno en la sexta posición. Este compuesto es conocido por su papel en varios procesos biológicos y ha sido ampliamente estudiado por sus propiedades mutagénicas y carcinogénicas .

Aplicaciones Científicas De Investigación

Role in DNA Damage and Repair

6-O-Methyl Guanosine is primarily known for its involvement in the formation of DNA lesions that can lead to mutagenesis and carcinogenesis. The compound is produced when DNA is exposed to methylating agents, which can occur due to environmental factors or as a result of certain chemotherapeutic drugs.

Cancer Research Applications

The implications of 6-O-Methyl Guanosine in cancer research are profound, particularly concerning its role in tumorigenesis and treatment resistance.

Biomarker for Cancer

- MGMT Expression : O6-methylguanine-DNA methyltransferase (MGMT) is a critical enzyme that repairs 6-O-MeG lesions. High levels of MGMT expression have been associated with resistance to alkylating agents used in chemotherapy, such as temozolomide .

- Clinical Relevance : The expression levels of MGMT serve as a biomarker for predicting patient responses to chemotherapy, particularly in glioblastoma and other cancers .

Therapeutic Targeting

- Inhibition Strategies : Compounds like O6-benzylguanine (O6-BG) and PaTrin-2 have been developed to inhibit MGMT activity, thereby sensitizing cancer cells to alkylating agents . These inhibitors are under investigation for their potential to improve therapeutic outcomes by overcoming drug resistance.

Molecular Epidemiology Studies

Recent advancements have allowed for the development of sensitive assays for detecting 6-O-Methyl Guanosine in human DNA, facilitating large-scale epidemiological studies. The association between dietary or environmental exposures and the presence of 6-O-MeG can provide insights into the mechanisms of carcinogenesis .

ELISA-type Assays

A new ELISA-type assay has been validated for measuring O6-meG levels, enabling systematic population-based studies that could elucidate the role of this compound in human exposure to nitrosamines and other carcinogens .

Case Studies and Research Findings

Several studies have documented the effects of 6-O-Methyl Guanosine on cellular processes:

Mecanismo De Acción

La 6-O-Metilguanosina ejerce sus efectos principalmente a través de su incorporación al ADN y ARN. En el ADN, se empareja con la timina en lugar de la citosina, lo que lleva a transiciones G:C a A:T durante la replicación. Este apareamiento erróneo puede resultar en mutaciones y contribuir a la carcinogénesis. El compuesto también interactúa con varias enzimas de reparación del ADN, como la O-6-metilguanina-ADN metiltransferasa, que elimina el grupo metilo para restaurar el apareamiento de bases normal .

Análisis Bioquímico

Biochemical Properties

6-O-Methyl Guanosine interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which catalyzes the transfer of methyl groups from 6-O-Methyl Guanosine and other methylated moieties of DNA to its own molecule, thereby repairing toxic lesions in a single-step reaction .

Cellular Effects

6-O-Methyl Guanosine has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit colony-forming ability in a malignant xeroderma pigmentosum cell line . Unrepaired 6-O-Methyl Guanosine can also lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with 6-O-Methyl Guanosine, and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .

Molecular Mechanism

The molecular mechanism of 6-O-Methyl Guanosine involves its interaction with DNA and enzymes. It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . This is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosyl methionine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-O-Methyl Guanosine have been observed to change over time. For instance, it has been shown that 6-O-Methyl Guanosine at the first and third position of the codon decreases the accuracy of tRNA selection over time . The ribosome readily incorporates near-cognate aminoacyl-tRNAs (aa-tRNAs) by forming 6-O-Methyl Guanosine-uridine codon-anticodon pairs .

Dosage Effects in Animal Models

The effects of 6-O-Methyl Guanosine vary with different dosages in animal models. For instance, in a rat model of focal permanent ischemia, systemic administration of 6-O-Methyl Guanosine was effective only when administered immediately after stroke induction . Intranasal administration of 6-O-Methyl Guanosine was effective even when the first administration was 3 h after stroke induction .

Metabolic Pathways

6-O-Methyl Guanosine is involved in several metabolic pathways. It is a part of the purinergic system, which are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes .

Transport and Distribution

It is known that 6-O-Methyl Guanosine accumulates in both DNA and RNA .

Subcellular Localization

The subcellular localization of 6-O-Methyl Guanosine is primarily within the nucleic acids DNA and RNA, where it plays a crucial role in the process of DNA replication .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La 6-O-Metilguanosina puede sintetizarse a través de la metilación de la guanosina. Un método común implica el uso de yoduro de metilo en presencia de una base como hidruro de sodio o carbonato de potasio. La reacción generalmente ocurre en un solvente aprótico como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) a temperaturas elevadas .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 6-O-Metilguanosina sufre varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede conducir a la formación de derivados oxo.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo metilo con otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como tioles o aminas en condiciones básicas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la sustitución puede producir varios derivados de guanosina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

7-Metilguanosina: Otro derivado de guanosina metilado, pero con el grupo metilo en la séptima posición.

2'-O-Metilguanosina: La metilación ocurre en el grupo hidroxilo 2' de la porción ribosa.

6-Metoxiguuanina: Similar a la 6-O-Metilguanosina pero con un grupo metoxilo en lugar de un grupo metilo

Unicidad

La this compound es única debido a su metilación específica en el átomo de oxígeno de la sexta posición, que altera significativamente sus propiedades de apareamiento de bases y sus efectos biológicos. Esta modificación específica la convierte en una herramienta valiosa para estudiar la mutagénesis, la reparación del ADN y el desarrollo de agentes terapéuticos .

Actividad Biológica

6-O-Methyl Guanosine (6-O-MeG) is a methylated derivative of guanine, which plays a significant role in DNA mutagenesis and repair mechanisms. This article explores its biological activity, focusing on its formation, mutagenicity, repair processes, and implications in cancer therapy.

Formation of 6-O-Methyl Guanosine

6-O-MeG is formed primarily through the alkylation of guanine's oxygen atom by various alkylating agents, notably N-nitroso compounds (NOCs). These compounds can arise from dietary sources such as processed meats and tobacco smoke. The formation of 6-O-MeG is particularly relevant in the context of chronic inflammatory conditions, where increased levels of endogenous nitric oxide can enhance NOC production in the gastrointestinal tract .

Mutagenicity and Carcinogenicity

The mutagenic potential of 6-O-MeG is well-documented. It has been established that this compound induces mutations by mispairing during DNA replication, specifically causing transitions from guanine-cytosine (G:C) pairs to adenine-thymine (A:T) pairs. Research indicates that approximately one mutation occurs for every eight unrepaired 6-O-MeG lesions in DNA .

Key Findings on Mutagenicity:

- Misincorporation Rates : About one-third of the time, 6-O-MeG mispairs during replication, leading to the incorporation of thymidine monophosphate (dTMP) instead of cytidine monophosphate (dCMP) .

- Cellular Effects : Unrepaired 6-O-MeG can result in cell cycle arrest, sister chromatid exchanges, or apoptosis due to interactions with the DNA mismatch repair pathway .

Repair Mechanisms

The primary repair mechanism for 6-O-MeG is facilitated by O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme removes the toxic O-alkylguanine adducts from DNA. The expression levels of MGMT are crucial as they correlate with resistance to alkylating agents used in cancer therapies, such as temozolomide .

MGMT and Cancer Therapy:

- Clinical Implications : MGMT promoter methylation status serves as a predictive marker for treatment response in glioblastoma patients undergoing alkylator-based therapies. High MGMT activity is associated with poor outcomes due to its role in repairing drug-induced DNA damage .

- Mechanism of Action : MGMT binds to the damaged base and transfers the methyl group to a cysteine residue within its active site, effectively restoring guanine while rendering itself inactive—a process known as a "suicide" mechanism .

Case Studies and Research Findings

Several studies have highlighted the biological activity and implications of 6-O-MeG:

- Study on Transcriptional Mutagenicity :

- Animal Models :

- Comparative Studies :

Summary Table: Biological Activity of 6-O-Methyl Guanosine

| Aspect | Description |

|---|---|

| Formation | Alkylation by N-nitroso compounds; dietary sources like processed meats. |

| Mutagenicity | Induces G:C to A:T transitions; ~1 mutation per 8 unrepaired lesions. |

| Repair Mechanism | Primarily via MGMT; correlates with resistance to chemotherapy. |

| Clinical Implications | MGMT status predicts response to glioblastoma therapies. |

| Cellular Effects | Can cause cell cycle arrest, apoptosis, and chromosomal instability. |

Propiedades

IUPAC Name |

2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34793-34-5, 7803-88-5, 121032-29-9 | |

| Record name | NSC132361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC66381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []

A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []

A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []

ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.

A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []

A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []

A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []

ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.

ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.

ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.

ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.

ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.

ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.

A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []

A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []

ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:

ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.

ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.

A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.